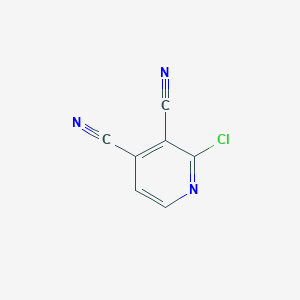

2-Chloropyridine-3,4-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3/c8-7-6(4-10)5(3-9)1-2-11-7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGQBULCFOCSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349138 | |

| Record name | 3,4-pyridinedicarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132784-64-6 | |

| Record name | 3,4-pyridinedicarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Chloropyridine 3,4 Dicarbonitrile

Pioneering Synthetic Routes and Elucidation of Reaction Mechanisms

Early methods for the synthesis of polysubstituted pyridines, including dicarbonitrile derivatives, laid the groundwork for more sophisticated approaches. These initial routes often involved multi-step processes with moderate yields.

Three-Component Reactions (TCRs) Utilizing Tetracyanoethylene (B109619) and Ketones

A notable and efficient method for the preparation of 5,6-dialkyl-2-chloropyridine-3,4-dicarbonitriles involves a three-component reaction. researchgate.net This approach utilizes tetracyanoethylene, various ketones, and concentrated hydrochloric acid. researchgate.net A key feature of the resulting pyridine (B92270) derivatives is the presence of multiple reactive centers, including two cyano groups and a C-Cl bond, which can complicate further chemical transformations such as targeted reduction. researchgate.net

The mechanism of such multicomponent reactions to form pyridine dicarbonitriles has been a subject of investigation. It is understood that the final step in the formation of the aromatic pyridine ring often requires an oxidation step. nih.gov These reactions can be performed as linear sequences or, more commonly, as one-pot multicomponent reactions where the precursor for cyclization is assembled from simpler reactive starting materials. acsgcipr.org The carbon-carbon bond formation typically proceeds through Michael or aldol-type reactions. acsgcipr.org

Deoxygenative Chlorination Approaches

Deoxygenative halogenation of pyridine N-oxides represents a significant strategy for introducing a chlorine atom at the 2-position of the pyridine ring. researchgate.net This method involves the activation of the N-oxide with a strong electrophile, which enhances the electrophilicity of the pyridine ring and facilitates the addition of a halide anion. researchgate.net Subsequent elimination then yields the 2-halo-substituted pyridine. researchgate.net A variety of reagents can be employed for this transformation, including oxalyl chloride. researchgate.net

The general mechanism for deoxygenative nucleophilic halogenation requires the activation of the N-oxide moiety, which allows for the addition of the halide anion to the C=N bond of the resulting cation intermediate. researchgate.net This is followed by an elimination step, often assisted by a base, to afford the 2-halo-substituted heterocycle. researchgate.net While this is a common pathway, alternative mechanisms have also been proposed. researchgate.net

Modern Advancements in Preparative Techniques

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of methods to produce pyridine dicarbonitriles.

Catalyst-Mediated Synthesis of Pyridine Dicarbonitriles

The use of catalysts has significantly enhanced the synthesis of pyridine dicarbonitriles. For instance, the multicomponent synthesis of pyridine-3,5-dicarbonitriles from aldehydes, malononitrile (B47326), and thiols has been systematically investigated using both ionic and amine bases as catalysts. acs.orgacs.org The choice of catalyst and solvent was found to have a substantial impact on the reaction outcome, with an amine base in ethanol (B145695) and an ionic base in acetonitrile (B52724) showing good results. acs.orgacs.org

Furthermore, catalyst-mediated approaches have been developed for the synthesis of related pyridine derivatives. For example, a series of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines were synthesized via a one-pot, three-component condensation of aldehydes, malononitrile, and thiophenol using Montmorillonite K10 clay as a recyclable catalyst. researchgate.net This method offers good to excellent yields under mild conditions. researchgate.net

| Catalyst System | Reactants | Product Type | Key Advantages |

| Ionic Base (TBAH) / Acetonitrile | Aldehydes, Malononitrile, Thiols | Pyridine-3,5-dicarbonitriles | Shorter reaction times compared to amine base in ethanol. acs.org |

| Amine Base (Piperidine) / Ethanol | Aldehydes, Malononitrile, Thiols | Pyridine-3,5-dicarbonitriles | Effective for direct synthesis. acs.orgacs.org |

| Montmorillonite K10 Clay | Aldehydes, Malononitrile, Thiophenol | 2-Amino-3,5-dicarbonitrile-6-phenylsulfanylpyridines | Good to excellent yields, mild conditions, recyclable catalyst. researchgate.net |

| Diethylamine (B46881) | Aldehydes, Malononitrile, Thiols | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | Simple, economical, ambient temperature. researchgate.net |

| Cs2CO3 | 2-chlorosubstituted pyridine-3,4-dicarbonitriles, Malononitrile | Pyridine derivatives with a tetracyanobutadiene moiety | Good yields. researchgate.net |

Green Chemistry Principles in 2-Chloropyridine-3,4-dicarbonitrile Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.inmdpi.commdpi.com For pyridine derivatives, this includes the use of environmentally benign solvents, catalysts, and energy sources. rasayanjournal.co.in

One green approach involves the use of polyethylene (B3416737) glycol (PEG) as a solvent for the synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines, where it enhances the reactivity of K2CO3. researchgate.net Microwave-assisted synthesis has also been explored to improve the synthesis of pyridine dicarbonitriles, often leading to cleaner reactions and easier product isolation, although yield enhancements may be modest. nih.gov Furthermore, the use of water-based solvent systems and recyclable catalysts like pyridine-2-carboxylic acid for the synthesis of related heterocyclic compounds highlights the trend towards more sustainable synthetic methodologies. nih.gov

Precursor Chemistry and Strategic Starting Material Selection

The synthesis of 2-chloropyridine-3,4-dicarbonitrile relies on the careful selection of appropriate starting materials. The three-component reaction, for example, directly utilizes tetracyanoethylene and a suitable ketone. researchgate.net

For deoxygenative chlorination routes, the corresponding pyridine N-oxide is the key precursor. Pyridine N-oxides are typically prepared by the oxidation of the parent pyridine. researchgate.netarkat-usa.org

The reactivity of 2-chloropyridine-3,4-dicarbonitrile itself makes it a valuable precursor for further functionalization. The chlorine atom can be displaced by nucleophiles, as demonstrated by its reaction with anilines in the presence of a base to yield 2-(arylamino)pyridine-3,4-dicarbonitriles. researchgate.netcolab.ws

| Precursor | Synthetic Route | Target Compound |

| Tetracyanoethylene, Ketones, HCl | Three-Component Reaction | 5,6-Dialkyl-2-chloropyridine-3,4-dicarbonitriles researchgate.net |

| Pyridine-3,4-dicarbonitrile N-oxide | Deoxygenative Chlorination | 2-Chloropyridine-3,4-dicarbonitrile |

| 2-Chloropyridine-3,4-dicarbonitrile, Anilines | Nucleophilic Substitution | 2-(Arylamino)pyridine-3,4-dicarbonitriles researchgate.netcolab.ws |

Optimization Protocols for Enhanced Yields and Purity in Laboratory and Scalable Synthesis

The efficient synthesis of 2-Chloropyridine-3,4-dicarbonitrile is a critical aspect of its utility as a versatile building block in the preparation of more complex molecules. Achieving high yields and purity is paramount for both laboratory-scale research and industrial-scale production. Optimization protocols typically focus on several key parameters of the synthetic route, including reaction conditions, the nature of the starting materials, and purification techniques.

A common synthetic pathway to 2-Chloropyridine-3,4-dicarbonitrile likely involves the chlorination of a corresponding hydroxypyridine precursor or the cyanation of a dichloropyridine derivative. The optimization of these processes is crucial for maximizing efficiency and product quality.

Laboratory-Scale Synthesis Optimization

In a laboratory setting, the focus of optimization is often on maximizing the yield of a high-purity product from a specific reaction. Key areas for optimization include:

Reaction Temperature and Time: The temperature at which the chlorination or cyanation reaction is carried out can significantly impact the reaction rate and the formation of byproducts. A systematic study of the reaction at various temperatures can identify the optimal balance between reaction speed and selectivity. Similarly, monitoring the reaction progress over time allows for the determination of the minimum time required for complete conversion, preventing the formation of degradation products from prolonged reaction times.

Reagent Stoichiometry: The molar ratio of the reactants is a critical factor. For instance, in a chlorination step using an agent like phosphorus oxychloride, an excess of the chlorinating agent may be required to drive the reaction to completion. However, a large excess can lead to the formation of polychlorinated byproducts. Fine-tuning the stoichiometry is essential for high selectivity.

Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway. High-boiling point, inert solvents are often preferred for reactions requiring elevated temperatures. For example, in cyanation reactions, polar aprotic solvents like DMF or DMSO can facilitate the dissolution of cyanide salts and promote the nucleophilic substitution. mdpi.com

Catalyst and Additives: In certain synthetic approaches, such as cyanation reactions, the use of a catalyst (e.g., copper(I) cyanide) can be crucial. mdpi.com The optimization of catalyst loading and the use of additives can significantly enhance reaction rates and yields.

Purification Techniques for High Purity

Achieving high purity is as important as obtaining a high yield. Common laboratory purification techniques for 2-Chloropyridine-3,4-dicarbonitrile would include:

Crystallization: This is a primary method for purifying solid organic compounds. The selection of an appropriate solvent system is critical to ensure high recovery of the pure product while leaving impurities in the mother liquor.

Column Chromatography: For the removal of closely related impurities, silica (B1680970) gel column chromatography is a powerful technique. A systematic evaluation of different eluent systems (e.g., mixtures of hexanes and ethyl acetate) can achieve excellent separation. researchgate.net

Washing and Extraction: Aqueous washes can be employed to remove inorganic salts and water-soluble impurities. Liquid-liquid extraction is used to isolate the product from the reaction mixture into a suitable organic solvent.

The following table illustrates a hypothetical optimization of a key reaction step in the synthesis of 2-Chloropyridine-3,4-dicarbonitrile, such as the chlorination of 2-Hydroxypyridine-3,4-dicarbonitrile.

Table 1: Optimization of the Chlorination of 2-Hydroxypyridine-3,4-dicarbonitrile

| Entry | Chlorinating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | POCl₃ (1.5) | Toluene (B28343) | 80 | 12 | 65 | 88 |

| 2 | POCl₃ (2.0) | Toluene | 80 | 12 | 78 | 92 |

| 3 | POCl₃ (2.5) | Toluene | 80 | 12 | 85 | 95 |

| 4 | POCl₃ (2.5) | Acetonitrile | 80 | 12 | 82 | 94 |

| 5 | POCl₃ (2.5) | Toluene | 100 | 8 | 91 | 97 |

Scalable Synthesis Considerations

Translating a laboratory-scale synthesis to a scalable, industrial process introduces new challenges that must be addressed through further optimization.

Cost-Effectiveness of Reagents: On a large scale, the cost of starting materials and reagents becomes a major factor. Less expensive, yet effective, reagents are preferred. For example, while specialized chlorinating agents might be used in the lab, scalable syntheses often rely on more economical options like chlorine gas or sulfuryl chloride, which may require different reaction setups and safety precautions. google.com

Process Safety and Environmental Impact: Large-scale reactions require careful consideration of safety protocols, especially when handling hazardous materials like phosphorus oxychloride or cyanide salts. The environmental impact of the process, including solvent usage and waste generation, must also be minimized. This may involve developing solvent recycling programs or choosing greener solvents.

Heat Transfer and Mixing: In large reactors, efficient heat transfer and mixing are critical to maintain consistent reaction conditions and prevent localized overheating, which can lead to byproduct formation and reduced yields. The design of the reactor and the agitation system are key optimization points.

Work-up and Isolation: The purification methods used in the lab, such as column chromatography, are often not practical for large-scale production. Scalable purification techniques like industrial-scale crystallization, distillation, and filtration are employed. The optimization of these processes focuses on maximizing throughput and minimizing product loss. A Chinese patent describes a method for purifying 2-chloropyridine (B119429) that involves oil-water separation, neutralization, and distillation, which are all scalable operations. mdpi.com

The following table outlines key considerations for scaling up the synthesis of 2-Chloropyridine-3,4-dicarbonitrile.

Table 2: Key Parameters for Scalable Synthesis of 2-Chloropyridine-3,4-dicarbonitrile

| Parameter | Laboratory-Scale Approach | Scalable Synthesis Approach | Rationale for Change |

|---|---|---|---|

| Chlorinating Agent | POCl₃, Oxalyl chloride | Chlorine gas, SO₂Cl₂ | Cost-effectiveness and availability of bulk quantities. |

| Solvent | Anhydrous specialty solvents | Toluene, Dichloromethane | Lower cost, availability, and established recycling protocols. |

| Purification | Column Chromatography | Fractional Distillation, Recrystallization | Efficiency, throughput, and cost-effectiveness for large quantities. google.com |

| Reaction Monitoring | TLC, GC-MS | In-line process analytical technology (PAT) | Real-time control and optimization of reaction parameters. |

| Waste Management | Neutralization and disposal | Solvent recovery, waste stream treatment | Environmental regulations and cost reduction. |

By systematically addressing these optimization parameters at both the laboratory and scalable levels, it is possible to develop a robust, efficient, and economical process for the synthesis of high-purity 2-Chloropyridine-3,4-dicarbonitrile.

Advanced Reactivity and Derivatization Chemistry of 2 Chloropyridine 3,4 Dicarbonitrile

Nucleophilic Substitution Reactions of the Chloro Moiety

The chlorine atom at the C-2 position of the pyridine (B92270) ring is susceptible to nucleophilic attack, a reaction facilitated by the electron-withdrawing nature of the adjacent nitrogen atom and the two nitrile groups. stackexchange.com This susceptibility makes 2-Chloropyridine-3,4-dicarbonitrile a valuable substrate for introducing a wide range of functional groups onto the pyridine scaffold. The general mechanism for these transformations is nucleophilic aromatic substitution (SNAr). stackexchange.commasterorganicchemistry.com

Amination and Alkylation with Primary and Secondary Amines

The reaction of 2-Chloropyridine-3,4-dicarbonitrile with primary and secondary amines is a well-established method for the synthesis of 2-aminopyridine (B139424) derivatives. For instance, its reaction with various anilines in the presence of a base like N,N-diisopropylethylamine (DIPEA) yields 2-(arylamino)pyridine-3,4-dicarbonitriles. researchgate.netcolab.ws This transformation involves the nucleophilic displacement of the chloride by the amine. researchgate.netcolab.ws

Similarly, reactions with a range of primary and secondary amines, including biologically active ones, lead to the formation of the corresponding 2-(alkylamino)- and 2-(dialkylamino)pyridine-3,4-dicarbonitriles. researchgate.net The reaction conditions for these aminations can vary, but often involve heating in a suitable solvent. researchgate.netcolab.ws

Table 1: Examples of Amination Reactions

| Amine | Product | Reference |

|---|---|---|

| Aniline (B41778) | 2-(Phenylamino)pyridine-3,4-dicarbonitrile | researchgate.netcolab.ws |

| Diethylamine (B46881) | 2-(Diethylamino)cinchomeronic dinitrile | researchgate.net |

| Various Amines | (Z)-6-alkylamino-2-Amino-4-(2-aryl-1-cyanovinyl)pyridine-3,5-dicarbonitriles | researchgate.net |

Thiolation and Oxygenation Pathways

While less commonly reported than amination, the chloro group can also be displaced by sulfur and oxygen nucleophiles. These thiolation and oxygenation pathways provide access to 2-mercaptopyridine (B119420) and 2-hydroxypyridine (B17775) derivatives, respectively. These derivatives are important intermediates in the synthesis of various biologically active molecules. For example, 2-mercaptopyridine-N-oxide, derived from 2-chloropyridine (B119429), is a known fungicide. wikipedia.org

Regioselective Considerations in Substitution Chemistry

In pyridine systems with multiple potential leaving groups, the regioselectivity of nucleophilic substitution is a critical consideration. For 2-chloropyridine derivatives, substitution generally occurs at the C-2 and C-4 positions. wikipedia.orgchempanda.com In the case of 2-Chloropyridine-3,4-dicarbonitrile, the presence of the electron-withdrawing nitrile groups at the 3- and 4-positions strongly activates the C-2 position for nucleophilic attack. The regioselectivity can also be influenced by the nature of the nucleophile and the reaction conditions. For instance, in dichloropyrimidines, which are structurally related, the regioselectivity can be sensitive to substituents on the ring. wuxiapptec.com

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution reactions of 2-Chloropyridine-3,4-dicarbonitrile proceed via a well-established SNAr mechanism. stackexchange.commasterorganicchemistry.com This two-step process involves:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized over the pyridine ring and stabilized by the electron-withdrawing nitrile groups.

Elimination of the leaving group: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the substituted product.

The rate of SNAr reactions is influenced by several factors, including the electron-withdrawing ability of the substituents on the aromatic ring, the nature of the leaving group, and the nucleophilicity of the attacking species. masterorganicchemistry.com Theoretical models using descriptors like LUMO energy and molecular electrostatic potential can help predict the rate and regioselectivity of SNAr reactions. chemrxiv.org

Transformations of the Nitrile Functionalities

The two nitrile groups of 2-Chloropyridine-3,4-dicarbonitrile are also reactive functionalities that can participate in a variety of chemical transformations, most notably cyclization reactions.

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines)

The dinitrile moiety provides a versatile platform for the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[3,4-b]pyridines. These compounds are of significant interest due to their wide range of biological and medicinal applications, including their use as antivirals, antibacterials, and antitumor agents. mdpi.com

The synthesis of pyrazolo[3,4-b]pyridines from 2-Chloropyridine-3,4-dicarbonitrile derivatives often involves a cyclization reaction with a suitable binucleophile. For instance, the reaction of 2-(arylamino)pyridine-3,4-dicarbonitriles with hydrazine (B178648) can lead to the formation of the corresponding pyrazolo[3,4-b]pyridine ring system. colab.ws The general strategy involves the initial substitution of the chloro group followed by the cyclization of the resulting intermediate.

Table 2: Examples of Fused Heterocyclic Systems from 2-Chloropyridine-3,4-dicarbonitrile Derivatives

| Reactant | Resulting Heterocycle | Reference |

|---|---|---|

| 2-(Arylamino)pyridine-3,4-dicarbonitriles and Hydrazine | Pyrazolo[3,4-b]pyridines | colab.ws |

| 5-Amino-1-phenylpyrazole and α,β-unsaturated ketones | Pyrazolo[3,4-b]pyridines | mdpi.com |

| Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl) indole | Pyrazolo[3,4-b]pyridines | nih.gov |

Reduction Reactions of Nitrile Groups

The nitrile functionalities of 2-chloropyridine-3,4-dicarbonitrile and its derivatives are amenable to reduction, providing access to aminomethyl- and related pyridine compounds. A critical transformation is the conversion of the cyano group into an aminomethyl group. nih.gov Hydrogenation using catalysts such as palladium on charcoal is a reliable method for this reduction. nih.gov This approach has been successfully employed in multi-step syntheses to produce various aminomethyl-pyridines. nih.govnih.gov

In some cases, the reduction can affect multiple sites on the molecule. Studies on polyfunctional 5,6-dialkyl-2-chloropyridine-3,4-dicarbonitriles have shown that reduction processes can lead to the formation of 1,2(1,6)-dihydropyridines, indicating that the pyridine ring itself can be reduced alongside the nitrile groups. researchgate.netresearchgate.net Another related reduction involves the transformation of intermediate pyridine-3,4-dicarboxylates—derived from the dinitrile—into pyridoxine (B80251) (Vitamin B6) derivatives using reducing agents like sodium borohydride. researchgate.net

Table 1: Selected Reduction Reactions of Pyridine Dinitrile Derivatives

| Starting Material | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| 3-Cyano-pyridines | H₂, Palladium on charcoal | 3-Aminomethyl-pyridines | nih.gov |

| 5,6-Dialkyl-2-chloropyridine-3,4-dicarbonitriles | Various reducing agents | 1,2(1,6)-Dihydropyridines | researchgate.net, researchgate.net |

Hydrolysis and Amidation Pathways

The nitrile groups of 2-chloropyridine-3,4-dicarbonitrile can be hydrolyzed to form amides and carboxylic acids. This transformation can sometimes occur as a side reaction; for instance, the presence of moisture in solvents can lead to the formation of 4-methoxy-2,3-dihydro-1Н-pyrrolo wisc.edunih.gov-pyridine-1,3-diones, which are products of both methoxide (B1231860) substitution and nitrile hydrolysis. researchgate.netresearchgate.net

Targeted basic hydrolysis of a cyano group on a pyridine scaffold has been shown to yield the corresponding primary amide, which can be further hydrolyzed to the carboxylic acid. nih.gov These carboxylic acid derivatives are valuable intermediates. They can be activated and undergo amidation with various amines using coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) to afford a diverse range of pyridine amides. nih.gov This hydrolysis-amidation sequence represents a key pathway for functionalizing the molecule at the original nitrile positions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) and Related Processes

The chlorine atom at the C2 position of the pyridine ring makes 2-chloropyridine-3,4-dicarbonitrile an excellent substrate for palladium-catalyzed cross-coupling reactions. beilstein-journals.orgbeilstein-journals.org These reactions, including the Suzuki and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds and are widely used to functionalize halogenated pyridines. sigmaaldrich.comtpu.ru

The primary site for palladium-catalyzed functionalization is the C2 position, where the C-Cl bond is activated by the palladium catalyst for coupling with various partners. beilstein-journals.org In a Suzuki-Miyaura coupling, the chlorine atom can be substituted with aryl or heteroaryl groups by reacting the chloropyridine with a boronic acid in the presence of a palladium catalyst and a base. nih.govchemrxiv.org This method allows for the synthesis of complex biaryl and heterobiaryl structures. researchgate.net Similarly, the Sonogashira reaction enables the introduction of alkynyl groups at the C2 position. tpu.ru These reactions significantly enhance the molecular diversity achievable from the 2-chloropyridine-3,4-dicarbonitrile scaffold. beilstein-journals.org

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the catalyst system, particularly the choice of ligand coordinated to the palladium center. nih.gov The ligand influences the catalyst's reactivity, stability, and selectivity. nih.govnih.govacs.org

For coupling reactions involving electron-deficient heteroaryl chlorides like 2-chloropyridine-3,4-dicarbonitrile, sterically demanding and electron-rich phosphine (B1218219) ligands are often employed. nih.gov Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos) have proven effective. nih.govchemrxiv.org The electron-donating nature of these ligands increases the nucleophilicity of the Pd(0) center, facilitating the oxidative addition step, which is often rate-limiting. nih.gov

Recent research has focused on developing novel ligand scaffolds to improve catalytic efficiency. These include:

Imidazopyridine-based ligands: Monophosphine ligands like JagPhos have been shown to be effective in Suzuki-Miyaura reactions for creating sterically hindered biaryls. researchgate.net

N-Heterocyclic Carbenes (NHCs): Triazolopyridinylidenes have been developed as a new class of abnormal NHC ligands that exhibit high electron-donating ability and can activate C-Cl bonds in challenging cross-coupling reactions. chemrxiv.org

Tunable Ligand Scaffolds: MPhos, an unsymmetrical bis-phosphino ferrocene (B1249389) ligand, allows for fine-tuning of the catalyst's steric and electronic properties for various C-C couplings. sigmaaldrich.com

The choice of base and solvent also plays a crucial role. Bases such as potassium phosphate (B84403) (K₃PO₄) and potassium fluoride (B91410) (KF) are commonly used. nih.govchemrxiv.org

Table 2: Representative Catalyst Systems for Cross-Coupling of (Hetero)aryl Chlorides

| Reaction Type | Catalyst | Ligand | Base | Substrate Class | Reference |

|---|---|---|---|---|---|

| Suzuki | Pd₂(dba)₃ | P(t-Bu)₃ | KF | Chloropyrimidines | nih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Bromotriazolopyridine | chemrxiv.org |

| Suzuki-Miyaura | Palladium complexes | JagPhos | - | (Hetero)aryl halides | researchgate.net |

Other Reactivity Patterns: Radical and Photochemical Transformations

Beyond ionic pathways, the reactivity of 2-chloropyridine-3,4-dicarbonitrile and related structures can also involve radical intermediates. In some nickel-catalyzed cross-coupling reactions of 2-chloropyridines, the addition of a radical initiator like azobisisobutyronitrile (AIBN) was found to significantly accelerate the reaction, suggesting a mechanism involving radical steps. nih.gov

While specific photochemical reactions of 2-chloropyridine-3,4-dicarbonitrile are not extensively documented in the reviewed literature, the photophysical properties of its derivatives have been explored. Several derivatives, such as 2-(N-cycloamino)cinchomeronic dinitriles, exhibit intense fluorescence in both solution and the solid state. researchgate.netresearchgate.net The existence of strong fluorescence and solvatochromic effects in these molecules indicates a potential for photochemical reactivity, although this remains an area for further investigation. researchgate.netresearchgate.net

Applications of 2 Chloropyridine 3,4 Dicarbonitrile and Its Derivatives in Advanced Materials and Chemical Technologies

Role as a Building Block in Polymer Chemistry and Functional Polymer Synthesis

The reactivity of the chlorine atom and the nitrile groups in 2-chloropyridine-3,4-dicarbonitrile makes it a valuable precursor in polymer chemistry. It can be readily incorporated into polymer backbones or used as a pendant group to impart specific functionalities.

Development of Conjugated Polymers for Optoelectronic Applications

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure is responsible for their unique optoelectronic properties, making them suitable for applications in flexible electronics and optoelectronic devices. rsc.org The incorporation of the pyridine-3,5-dicarbonitrile (B74902) moiety, a derivative of 2-chloropyridine-3,4-dicarbonitrile, has been a significant area of research in the development of conjugated polymers for organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov

These polymers often exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. beilstein-journals.orgnih.gov The pyridine-dicarbonitrile unit acts as an electron-accepting moiety within the polymer structure, facilitating intramolecular charge transfer (ICT), which is crucial for TADF. beilstein-journals.org Research has shown that polyaromatic π-systems containing pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments demonstrate promising potential for use in organic electronic devices like OLEDs. beilstein-journals.org

Synthesis of Photochromic Pyridine (B92270) Dicarbonitriles

While direct evidence for the synthesis of photochromic polymers from 2-chloropyridine-3,4-dicarbonitrile is not prevalent in the provided search results, the synthesis of various pyridine dicarbonitrile derivatives with interesting photophysical properties has been reported. For instance, the reaction of 2-chlorosubstituted pyridine-3,4-dicarbonitriles with malononitrile (B47326) can yield stable, intensively colored substances with solid-state emission in the red and near-infrared region. researchgate.net These materials exhibit solvatochromism, where the color of their solutions changes with the polarity of the solvent, and weak blue fluorescence. researchgate.net

Integration into Organic Electronic Materials

The electron-deficient nature of the pyridine ring, enhanced by the two electron-withdrawing nitrile groups, makes 2-chloropyridine-3,4-dicarbonitrile and its derivatives attractive components for organic electronic materials.

Organic Semiconductors and Conductors

Derivatives of pyridine-3,5-dicarbonitrile have shown significant promise as electron-transporting organic semiconductors. nih.gov Polycrystalline π-systems containing fragments of pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile have been synthesized and their semiconducting properties investigated. beilstein-journals.org Cyclic voltammetry studies of these materials indicate good hole-blocking and electron-injecting properties due to their high ionization potentials. beilstein-journals.orgresearchgate.net Furthermore, photoelectron spectroscopy and time-of-flight measurements have confirmed good electron-transporting properties for some of these compounds. beilstein-journals.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The pyridine-3,5-dicarbonitrile moiety has gained considerable attention in the development of heavy-metal-free organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.govnih.gov This is largely due to the ability of materials incorporating this unit to exhibit thermally activated delayed fluorescence (TADF). beilstein-journals.orgnih.govnih.gov OLEDs based on phenyl-substituted pyridine-3,5-dicarbonitrile have demonstrated very high maximum external quantum efficiencies (EQEmax) of up to 29.1%, attributed to a high photoluminescence quantum yield (PLQY) of 89%. beilstein-journals.org

Contributions to Dye Chemistry and Fluorescent Materials

The reaction of 2-chloropyridine-3,4-dicarbonitrile with various nucleophiles, such as anilines and amines, leads to the synthesis of a wide range of new dyes and fluorescent materials. researchgate.netcolab.ws

The nucleophilic substitution of the chlorine atom in 2-chloropyridine-3,4-dicarbonitrile with anilines yields 2-(arylamino)pyridine-3,4-dicarbonitriles. researchgate.netcolab.ws Similarly, its reaction with diethylamine (B46881) produces 2-(diethylamino)cinchomeronic dinitrile derivatives. rsc.org These reactions are often straightforward and result in good yields of intensely colored solids.

Many of these derivatives exhibit interesting photophysical properties. For example, 2-diethylaminocinchomeronic dinitrile derivatives with methoxy (B1213986) groups in the aryl moiety show intense emission in nonpolar solvents with fluorescence quantum yields up to 0.59. researchgate.net Furthermore, novel pyridine derivatives containing a tetracyanobutadiene moiety, synthesized from 2-chlorosubstituted pyridine-3,4-dicarbonitriles, display solid-state emission in the red and near-infrared region. researchgate.net These compounds also show a strong solvatochromic effect in solution. researchgate.net

The investigation of these derivatives has led to the development of materials with aggregation-induced emission (AIE) characteristics. For instance, certain (Z)-6-alkylamino-2-amino-4-(2-aryl-1-cyanovinyl)pyridine-3,5-dicarbonitriles exhibit solid-state fluorescence but are non-emissive in solution. researchgate.net However, the addition of water to their solutions can induce fluorescence due to the formation of aggregates. researchgate.net

| Derivative Class | Synthetic Precursor | Key Properties | Potential Applications |

| 2-(Arylamino)pyridine-3,4-dicarbonitriles | 2-Chloropyridine-3,4-dicarbonitrile and anilines | Colored solids | Dyes and pigments |

| 2-(Diethylamino)cinchomeronic dinitriles | 2-Chloropyridine-3,4-dicarbonitrile and diethylamine | Intense fluorescence in nonpolar solvents | Fluorescent probes, OLEDs |

| Pyridine derivatives with tetracyanobutadiene moiety | 2-Chlorosubstituted pyridine-3,4-dicarbonitriles and malononitrile | Solid-state red/NIR emission, solvatochromism | Solid-state lighting, sensors |

| (Z)-6-Alkylamino-2-amino-4-(2-aryl-1-cyanovinyl)pyridine-3,5-dicarbonitriles | (Z)-2-Amino-4-(2-aryl-1-cyanovinyl)-6-chloropyridine-3,5-dicarbonitriles and amines | Solid-state fluorescence, aggregation-induced emission | Bio-imaging, sensors |

Dual-State Emission (Solution and Solid-State Fluorescence) Properties

A remarkable characteristic of fluorophores derived from 2-chloropyridine-3,4-dicarbonitrile is their ability to exhibit fluorescence in both solution and solid states. This dual-state emission is a highly sought-after property for applications in areas like organic light-emitting diodes (OLEDs) and solid-state sensors.

The transformation of 2-chloropyridine-3,4-dicarbonitriles into their 2-amino-substituted derivatives is a key strategy for activating this fluorescence. rsc.org For instance, the reaction of various 2-chlorocinchomeronic dinitriles with diethylamine yields 2-diethylaminocinchomeronic dinitrile derivatives that are fluorescent in both solution and crystalline powder form. rsc.orgrsc.org These crystalline powders, typically green to yellow-green, show bright blue-green emission when illuminated with UV light. rsc.org The solid-state fluorescence spectra for these compounds generally display a primary band around 480 nm with a shoulder at approximately 510 nm. rsc.org

The intensity and nature of the emission are highly dependent on the substituents attached to the pyridine ring. Research has shown that 2-diethylaminocinchomeronic dinitriles with methoxy groups in an attached aryl moiety exhibit particularly intense emission in nonpolar solvents, with fluorescence quantum yields reaching as high as 0.59. researchgate.net Similarly, derivatives incorporating other cyclic amines such as pyrrolidine, piperidine, and azepane have demonstrated high emission efficiencies up to 80% in both solvents and crystals. mdpi.com The introduction of a butylamino group also results in derivatives that are strongly emissive in the solid state. mdpi.com

This dual-state emission capability is attributed to the donor-acceptor structure of the molecules, where the amino group acts as an electron donor and the two cyano groups function as electron acceptors. rsc.org The fluorescence intensity is significantly enhanced upon the conversion of the parent 2-chloropyridines to their 2-diethylaminopyridine (B1296840) counterparts, highlighting the effectiveness of this synthetic approach. rsc.org

Table 1: Photophysical Properties of Selected 2-(Dialkylamino)pyridine-3,4-dicarbonitrile Derivatives

| Compound Name | State | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| 2-(Diethylamino)-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile | Solution (Toluene) | 396 | 464 | 0.59 | rsc.orgresearchgate.net |

| 2-(Diethylamino)-6-phenylpyridine-3,4-dicarbonitrile | Solution (Toluene) | 396 | 455 | 0.38 | rsc.org |

| 2-(Diethylamino)-5,6-dimethylpyridine-3,4-dicarbonitrile | Solid | - | ~480, ~510 (shoulder) | - | rsc.org |

| 2-(Dibutylamino)-6-phenylpyridine-3,4-dicarbonitrile | Solid | 365 | 490 | - | mdpi.com |

| 2-(Pyrrolidin-1-yl) derivatives | Solution & Crystal | - | - | up to 0.80 | mdpi.com |

Solvatochromic Effects in Derived Fluorophores

Fluorophores synthesized from 2-chloropyridine-3,4-dicarbonitrile often display significant solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. This property is crucial for developing chemical sensors and probes that can report on the local environment.

The solvatochromic behavior arises from changes in the dipole moment of the fluorophore upon electronic excitation. In derivatives of 2-diethylaminocinchomeronic dinitrile, the absorption and fluorescence maxima exhibit a bathochromic (red) shift as the solvent polarity increases. For example, the emission maximum of 2-(diethylamino)-6-phenylpyridine-3,4-dicarbonitrile shifts from 455 nm in nonpolar toluene (B28343) to 552 nm in the more polar solvent DMSO. rsc.org This large Stokes shift is indicative of a substantial increase in the dipole moment in the excited state, a characteristic feature of intramolecular charge transfer (ICT) from the diethylamino donor group to the dicyano-pyridine acceptor moiety. rsc.org

Similarly, studies on 2-(butyl(methyl)amino)pyridine-3,4-dicarbonitriles have also demonstrated positive solvatochromism. mdpi.com The analysis of these shifts using the Lippert-Mataga equation confirms the ICT nature of the excited state and allows for the estimation of the change in dipole moment upon excitation. mdpi.com This tunable, solvent-dependent emission makes these compounds highly valuable for creating environmentally sensitive fluorescent probes. researchgate.net

Table 2: Solvatochromic Data for 2-(Diethylamino)-6-phenylpyridine-3,4-dicarbonitrile

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Reference |

|---|---|---|---|---|

| Toluene | 396 | 455 | 3448 | rsc.org |

| Chloroform | 404 | 495 | 4505 | rsc.org |

| Acetonitrile (B52724) | 410 | 545 | 5994 | rsc.org |

| DMSO | 419 | 552 | 5727 | rsc.org |

Utility in Supramolecular Chemistry and Self-Assembly

The rigid, planar structure of the pyridine ring combined with the specific placement of chloro and cyano functional groups makes 2-chloropyridine-3,4-dicarbonitrile and its derivatives excellent building blocks for supramolecular chemistry and crystal engineering. These molecules can participate in a variety of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π–π stacking, to form well-defined, higher-order assemblies. mdpi.comresearchgate.net

The nitrile groups are effective hydrogen bond acceptors, readily interacting with hydrogen bond donors. nih.gov Crystal structure analyses of related chlorocyanopyridines reveal that C—H···Nnitrile interactions are a common and significant feature in their solid-state packing. nih.govresearchgate.net Furthermore, the pyridine nitrogen atom can also act as a hydrogen bond acceptor site (C—H···Npyridine). nih.govresearchgate.net

In derivatives where the chlorine atom is substituted with an amino group, such as in 2-amino-4-chloropyridine, robust supramolecular synthons can be formed. mdpi.comresearchgate.net For example, cocrystallization with organic acids leads to the formation of molecular salts and cocrystals held together by strong O—H···N or N—H···O hydrogen bonds. mdpi.comresearchgate.net

Ligand Design in Coordination Chemistry

The pyridine nitrogen and the two nitrile groups of 2-chloropyridine-3,4-dicarbonitrile and its derivatives provide multiple coordination sites, making them versatile ligands for the construction of coordination complexes and metal-organic frameworks. The design of ligands based on pyridine scaffolds is a major focus in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.gov

While direct coordination studies involving 2-chloropyridine-3,4-dicarbonitrile itself are less common, its derivatives are highly valuable. The substitution of the chlorine atom allows for the introduction of various chelating moieties. For example, replacing the chlorine with other functional groups can create bidentate or tridentate ligands capable of binding metal ions. This is a common strategy in the synthesis of functional materials like catalysts, sensors, and therapeutic agents. nih.gov

The broader class of functionalized pyridines, including those with cyano groups, is widely used in the synthesis of polypyridine ligands, such as bipyridines and terpyridines. nih.govresearchgate.net These ligands are then used to create complexes with specific electronic, magnetic, or photophysical properties. For instance, ruthenium(II) complexes of ligands containing the pyridine-dicarbonitrile moiety have been investigated for their efficiency in solar cells, where the ligand acts as an acceptor for singlet excitation. biosynth.com The ability to systematically modify the 2-chloropyridine-3,4-dicarbonitrile core provides a powerful tool for designing bespoke ligands tailored for specific applications in coordination chemistry and materials science.

Advanced Spectroscopic and Computational Elucidation of 2 Chloropyridine 3,4 Dicarbonitrile and Its Derivatives

High-Resolution Spectroscopic Characterization for Structural and Mechanistic Insights

High-resolution spectroscopic methods are indispensable for the detailed characterization of 2-chloropyridine-3,4-dicarbonitrile and its derivatives. These techniques offer a window into the molecular architecture, facilitate the monitoring of chemical transformations, and confirm the identity and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for elucidating the intricate structures of organic molecules. chemrxiv.org In the study of derivatives of 2-chloropyridine-3,4-dicarbonitrile, such as 2-(diethylamino)pyridine-3,4-dicarbonitrile derivatives, ¹H NMR spectroscopy provides crucial information about the chemical environment of protons. For instance, in 2-(diethylamino)-6-(3,4-dimethoxyphenyl)pyridine-3,4-dicarbonitrile, the ¹H NMR spectrum reveals distinct signals for the ethyl group protons, the methoxy (B1213986) group protons, and the aromatic protons, confirming the successful substitution and the specific isomeric structure. rsc.org

NMR is also instrumental in monitoring the progress of chemical reactions in real-time. chemrxiv.org By acquiring a series of ¹H NMR spectra at regular intervals, the consumption of reactants and the formation of products can be tracked, providing valuable kinetic data. chemrxiv.orged.ac.uk This is particularly useful in optimizing reaction conditions for the synthesis of 2-(arylamino)pyridine-3,4-dicarbonitriles, which are formed from the reaction of 2-chloropyridine-3,4-dicarbonitrile with anilines. dntb.gov.uaresearchgate.netcolab.ws

Table 1: Representative ¹H NMR Data for a 2-(diethylamino)pyridine-3,4-dicarbonitrile Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.27 | triplet | 7.0 |

| CH₂N (ethyl) | 3.76 | quartet | 7.0 |

| CH₃O | 3.84 | singlet | |

| CH₃O | 3.85 | singlet | |

| Aromatic CH | 7.10 | doublet | 7.5 |

| Aromatic CH | 7.73 | doublet | 2.0 |

| Aromatic CH | 7.79 | doublet of doublets | 7.5, 2.0 |

| Pyridine (B92270) CH | 7.92 | singlet |

Data sourced from a study on 2-(diethylamino)-6-(3,4-dimethoxyphenyl)pyridine-3,4-dicarbonitrile. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups within a molecule. The characteristic vibrational frequencies of specific bonds act as fingerprints, allowing for detailed structural analysis.

In the case of 2-chloropyridine-3,4-dicarbonitrile and its derivatives, IR spectroscopy is particularly effective at identifying the nitrile (C≡N) functional group, which exhibits a strong and sharp absorption band typically in the range of 2200-2300 cm⁻¹. For example, various 2-(diethylamino)pyridine-3,4-dicarbonitrile derivatives show a characteristic C≡N stretching frequency around 2198-2203 cm⁻¹. rsc.org This allows for the straightforward confirmation of the presence of the dicarbonitrile moiety. Furthermore, other characteristic bands in the IR spectrum can confirm the presence of aromatic rings and other functional groups introduced during derivatization.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in a study of aqueous cadmium(II) perchlorate (B79767) solutions, Raman spectroscopy was used to characterize the symmetric stretching mode of the hydrated cadmium ion. researchgate.net While not directly on the title compound, this illustrates the utility of Raman spectroscopy in studying metal complexes, which could be relevant for derivatives of 2-chloropyridine-3,4-dicarbonitrile that coordinate with metal ions.

Table 2: Characteristic IR Frequencies for 2-(diethylamino)pyridine-3,4-dicarbonitrile Derivatives

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| C≡N | Stretching | 2198 - 2203 |

| C=C, C=N (aromatic) | Stretching | 1456 - 1586 |

Data compiled from various 2-(diethylamino)pyridine-3,4-dicarbonitrile derivatives. rsc.org

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition. This is achieved by ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

For derivatives of 2-chloropyridine-3,4-dicarbonitrile, MS is crucial for confirming the identity of the synthesized products. For example, in the synthesis of 2-(diethylamino)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile, the mass spectrum showed a molecular ion peak ([M+]) at an m/z of 282, which corresponds to its calculated molecular weight. rsc.org This provides definitive evidence for the successful synthesis of the target molecule. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the elemental formula and lending even greater confidence to the structural assignment. mdpi.com MS is also used to assess the purity of the products, as the presence of unexpected peaks can indicate impurities.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for understanding the electronic structure and reactivity of molecules. researchgate.netresearchgate.netnih.gov These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic behavior of a molecule is governed by its electronic structure, which can be described in detail using DFT calculations. A key concept in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity. taylorandfrancis.com For instance, in a study of 2,3-dichloropyridine, DFT calculations were used to determine the HOMO and LUMO energies, providing insights into its electronic properties and reactivity. researchgate.net The HOMO of a derivative of 1,2,4-triazolo[4,3-a]pyridine is located on the pyridine and benzene (B151609) rings, while the LUMO is primarily on the triazolopyridine ring, indicating the direction of intramolecular charge transfer. researchgate.net

Table 3: Calculated Electronic Properties of 2,3-Dichloropyridine using DFT (B3LYP/LANL2DZ)

| Parameter | Value |

| HOMO Energy | -7.47 eV |

| LUMO Energy | -1.72 eV |

| HOMO-LUMO Gap | 5.75 eV |

| Dipole Moment | 4.36 Debye |

Data from a computational study on 2,3-Dichloropyridine. researchgate.net

Prediction of Reactivity, Regioselectivity, and Reaction Pathways

DFT calculations can be used to predict the reactivity of different sites within a molecule, as well as the regioselectivity of its reactions. By mapping the electron density and electrostatic potential, it is possible to identify nucleophilic and electrophilic centers. This information is invaluable for predicting how a molecule like 2-chloropyridine-3,4-dicarbonitrile will react with other reagents. cureffi.org

For example, the reaction of 2-chloropyridine-3,4-dicarbonitrile with anilines involves the nucleophilic substitution of the chlorine atom. researchgate.netcolab.ws DFT calculations could be employed to model the reaction pathway, calculate the activation energies for different possible routes, and thus predict the most favorable reaction mechanism. This predictive power allows for the rational design of synthetic routes and the development of more efficient chemical processes.

Computational Design and Property Prediction of Novel Derivatives

The rational design of novel derivatives of 2-chloropyridine-3,4-dicarbonitrile with tailored properties is a key area of contemporary research. Computational chemistry provides powerful tools to predict the structural, electronic, and functional characteristics of yet-to-be-synthesized molecules, thereby guiding experimental efforts towards the most promising candidates.

Methodologies such as Density Functional Theory (DFT) are employed to investigate the geometric and electronic structures of potential derivatives. For instance, in silico screening of dihydropyridine-based molecules has been successfully used to identify potent L-type calcium channel blockers. nih.gov This approach involves designing a library of virtual compounds and using molecular docking and dynamics simulations to predict their binding affinities and modes of interaction with a target protein. nih.gov A similar strategy can be applied to derivatives of 2-chloropyridine-3,4-dicarbonitrile to explore their potential as therapeutic agents.

The synthesis of 2-(arylamino)pyridine-3,4-dicarbonitriles has been achieved through the nucleophilic substitution of the chlorine atom in 2-chloropyridine-3,4-dicarbonitrile with various anilines. researchgate.netcolab.ws This reaction opens up a pathway to a diverse range of derivatives. Computational studies on these derivatives could predict how different aryl substituents influence properties such as solubility, electronic absorption and emission, and biological activity. For example, the introduction of specific functional groups to the aniline (B41778) ring could be computationally modeled to optimize the molecule's interaction with a biological target.

Furthermore, the reaction of 2-chlorosubstituted pyridine-3,4-dicarbonitriles with malononitrile (B47326) can yield novel pyridine derivatives containing a tetracyanobutadiene moiety. researchgate.net These compounds are of interest due to their solid-state emission in the red and near-infrared regions. researchgate.net Computational modeling can be instrumental in understanding the structure-property relationships that govern these optical properties, enabling the design of new materials with specific fluorescence characteristics.

A study on 2-diethylaminocinchomeronic dinitrile derivatives, synthesized from 2-chloropyridine-3,4-dicarbonitrile precursors, revealed intense photoluminescence in both solution and solid states. rsc.org Computational analysis of these and related designed structures can elucidate the factors contributing to high fluorescence quantum yields, such as the nature of substituents and their effect on the electronic structure and transition energies.

Table 1: Computationally Designed Derivatives of 2-Chloropyridine-3,4-dicarbonitrile and Their Predicted Properties

| Derivative Class | Potential Application | Key Computational Insights |

| 2-(Arylamino)pyridine-3,4-dicarbonitriles | Therapeutic Agents | Prediction of binding affinity and mode with biological targets. |

| Pyridine-Tetracyanobutadiene Adducts | Optoelectronic Materials | Elucidation of structure-property relationships for solid-state emission. |

| 2-(N-cycloamino)cinchomeronic dinitriles | Fluorescent Probes | Understanding factors for high fluorescence quantum yields. |

X-ray Crystallography for Precise Solid-State Structure Determination

The synthesis of various 2-(diethylamino)pyridine-3,4-dicarbonitrile derivatives, starting from the corresponding 2-chloro precursors, has been reported, and their structures have been characterized, including the determination of crystal structure parameters for some. rsc.org For instance, the reaction of 2-chloropyridine-3,4-dicarbonitrile with anilines yields 2-(arylamino)pyridin-3,4-dicarbonitriles, and the crystal structures of these products would provide definitive proof of the nucleophilic substitution and reveal the conformation of the arylamino group relative to the pyridine ring. researchgate.netcolab.ws

Table 2: Crystallographic Data for a Related Compound: 2,6-Dichloropyridine-3,5-dicarbonitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₇HCl₂N₃ |

| Molecular Weight | 198.01 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.8473 (9) |

| b (Å) | 12.1307 (15) |

| c (Å) | 19.430 (3) |

| V (ų) | 1613.9 (4) |

| Z | 8 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state packing of pyridine-dicarbonitrile derivatives is governed by a variety of non-covalent interactions, which can be meticulously analyzed using X-ray diffraction data. These interactions are crucial in determining the physical properties of the material, such as melting point, solubility, and solid-state fluorescence.

In the crystal structure of 2,6-dichloropyridine-3,5-dicarbonitrile, molecules are linked into chains by C—H···N interactions. nih.gov These chains are further organized into layers through C—Cl···N interactions. nih.gov The pyridine rings in adjacent molecules within these chains are not coplanar, exhibiting a significant dihedral angle. nih.gov

Similarly, the crystal structures of 4-chloropyridine-2-carbonitrile (B100596) and 6-chloropyridine-2-carbonitrile (B1360203) reveal the presence of offset face-to-face π-stacking and intermolecular C—H···N interactions involving both the nitrile and pyridine nitrogen atoms. nih.gov The specific packing motifs, however, differ between these isomers, highlighting the subtle influence of substituent positions on the supramolecular assembly. nih.gov

Future Perspectives and Emerging Research Directions for 2 Chloropyridine 3,4 Dicarbonitrile

Exploration of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Chloropyridine-3,4-dicarbonitrile and its analogs is geared towards efficiency and sustainability. Research is moving beyond traditional multi-step processes to embrace novel catalytic systems and multi-component reactions (MCRs). These modern approaches aim to reduce waste, energy consumption, and the use of hazardous reagents, aligning with the principles of green chemistry.

Future synthetic strategies are likely to focus on:

Catalytic Approaches: The use of transition metal catalysts, such as palladium and copper, is expected to be further explored for the efficient construction of the substituted pyridine (B92270) core and its subsequent derivatization. mdpi.com For instance, cesium carbonate has been effectively used as a catalyst in reactions involving related 2-chlorosubstituted pyridine-3,4-dicarbonitriles. researchgate.net

Multi-Component Reactions (MCRs): One-pot methodologies, such as the three-component reaction used to prepare related 5,6-dialkyl-2-chloropyridine-3,4-dicarbonitriles from simple precursors like tetracyanoethylene (B109619), ketones, and hydrochloric acid, represent a significant area for development. researchgate.net Adapting such MCRs could provide a highly efficient and atom-economical route to the target compound.

Flow Chemistry: The implementation of continuous flow reactors could offer precise control over reaction parameters (temperature, pressure, and reaction time), potentially improving yields, safety, and scalability of the synthesis.

Development of Advanced Functional Materials with Tunable Properties

The dicarbonitrile-substituted pyridine scaffold is a key component in the design of advanced functional materials, particularly in the field of optoelectronics. The electron-accepting nature of the pyridine-dicarbonitrile core makes it an ideal building block for materials with tailored electronic and photophysical properties.

Emerging research is focused on leveraging 2-Chloropyridine-3,4-dicarbonitrile to create:

Thermally Activated Delayed Fluorescence (TADF) Emitters: The pyridine-3,5-dicarbonitrile (B74902) moiety has become a cornerstone in the development of metal-free organic light-emitting diodes (OLEDs). beilstein-journals.org By reacting 2-Chloropyridine-3,4-dicarbonitrile with various electron-donating molecules, researchers can synthesize new TADF emitters. These materials can harvest both singlet and triplet excitons, leading to high-efficiency OLEDs with applications in displays and solid-state lighting. beilstein-journals.org

Fluorescent Probes and Sensors: Derivatization of the core structure can lead to compounds that exhibit strong fluorescence and solvatochromism (color change depending on solvent polarity). researchgate.net These properties are highly desirable for creating sensitive chemical sensors and biological probes. For example, derivatives like 2-diethylaminocinchomeronic dinitriles have shown intense fluorescence with high quantum yields, which can be tuned by modifying the molecular structure. researchgate.net

Photocatalysts: The electronic structure of dicyanopyridine derivatives suggests their potential use in photocatalysis. Research has shown that related molecules can promote photocatalytic processes like hydrogen production, opening a new avenue for the application of these compounds in renewable energy. beilstein-journals.org

The table below summarizes the potential applications of materials derived from the 2-chloropyridine-dicarbonitrile scaffold.

| Material Type | Key Property | Potential Application |

| TADF Emitters | High Exciton Utilization | Organic Light-Emitting Diodes (OLEDs) |

| Fluorescent Dyes | Strong Emission, Solvatochromism | Chemical Sensors, Bio-imaging |

| Organic Semiconductors | Charge Transport | Organic Field-Effect Transistors (OFETs) |

| Photocatalysts | Light-Induced Redox Activity | Hydrogen Production, Pollutant Degradation |

Integration into Interdisciplinary Research Areas and Emerging Technologies

The versatility of 2-Chloropyridine-3,4-dicarbonitrile allows its integration into diverse scientific fields beyond traditional chemistry, including medicinal chemistry, neurobiology, and agricultural science.

Medicinal Chemistry and Drug Discovery: This is a particularly promising area. Derivatives synthesized from 2-Chloropyridine-3,4-dicarbonitrile have shown significant potential as therapeutic agents. For example, 2-(arylamino)pyridin-3,4-dicarbonitriles have been designed as multifunctional agents for Alzheimer's disease. colab.ws These compounds have demonstrated the ability to inhibit the glycogen (B147801) synthase kinase 3β (GSK-3β) enzyme, reduce neuroinflammation, and protect neurons from damage. colab.ws Furthermore, related cyanopyridone structures are being investigated as potent anticancer agents that can dually inhibit key cancer-related enzymes like VEGFR-2 and HER-2. nih.gov

Agrochemicals: Chloropyridine derivatives have historically served as important intermediates in the synthesis of herbicides and fungicides. mdpi.com Further research into the derivatization of 2-Chloropyridine-3,4-dicarbonitrile could lead to the discovery of new, more effective, and potentially safer agrochemicals.

Molecular Electronics: As a precursor to stable organic semiconductors, this compound is relevant to the development of next-generation electronics. Its derivatives could be used in components for flexible displays, printable circuits, and large-area sensors.

Unexplored Reactivity Patterns and Scope for Further Derivatization

While the nucleophilic substitution of the chlorine atom is a known reaction, the full reactive potential of 2-Chloropyridine-3,4-dicarbonitrile remains largely untapped. colab.wsdntb.gov.ua The molecule possesses multiple reactive sites—the C-Cl bond, the two nitrile groups, and the pyridine ring itself—offering a rich landscape for chemical modification.

Future research will likely investigate:

Nucleophilic Aromatic Substitution (SNAr): Expanding the range of nucleophiles beyond anilines to include various alcohols, thiols, and other amines will generate a wider library of derivatives with diverse properties. researchgate.netcolab.ws

Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Applying these methods to the C-Cl bond will enable the introduction of a vast array of functional groups. mdpi.commdpi.com

Modification of Nitrile Groups: The dinitrile moiety can be hydrolyzed to carboxylic acids, reduced to amines, or cyclized to form new heterocyclic rings, dramatically increasing the structural diversity of accessible compounds.

Ring Reduction: The pyridine ring itself can be reduced under specific conditions, which would lead to non-aromatic dihydropyridine (B1217469) structures, a class of compounds known for various biological activities. researchgate.net

The table below outlines known and potential derivatization pathways for 2-Chloropyridine-3,4-dicarbonitrile.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Structure |

| C2-Cl Bond | Nucleophilic Substitution (SNAr) | Anilines, Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-pyridine derivatives |

| C2-Cl Bond | Cross-Coupling (e.g., Sonogashira) | Terminal Alkynes, Pd/Cu catalysts | 2-Alkynyl-pyridine derivatives |

| C3/C4-CN Groups | Hydrolysis | Acid / Base | Pyridine-3,4-dicarboxylic acid |

| C3/C4-CN Groups | Reduction | Reducing agents (e.g., LiAlH4) | (Aminomethyl)pyridine derivatives |

| C3/C4-CN Groups | Cyclization | Diamines, Hydrazines | Fused heterocyclic systems |

| Pyridine Ring | Reduction | Reducing agents (e.g., NaBH4) | Dihydropyridine derivatives |

Computational Chemistry for Predictive Design and Mechanistic Understanding

Computational chemistry is poised to play a pivotal role in accelerating research on 2-Chloropyridine-3,4-dicarbonitrile. By using theoretical models, scientists can predict molecular properties and reaction outcomes, saving significant time and resources in the laboratory.

Key applications of computational chemistry in this area include:

Mechanistic Elucidation: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction pathways, such as the SNAr reaction. researchgate.net These calculations can identify transition states and determine activation energies, providing a deep understanding of the factors that control the compound's reactivity. researchgate.net

Predictive Design of Functional Materials: Computational screening can predict the electronic and photophysical properties (e.g., absorption and emission wavelengths, quantum yields) of virtual libraries of derivatives. This allows researchers to prioritize the synthesis of the most promising candidates for applications like OLEDs.

Virtual Screening for Drug Discovery: In medicinal chemistry, computational docking simulations can predict how well potential drug candidates bind to biological targets like enzymes or receptors. researchgate.net This approach can be used to screen thousands of virtual derivatives of 2-Chloropyridine-3,4-dicarbonitrile to identify those with the highest potential as new medicines, as demonstrated in studies of potential SARS-CoV-2 inhibitors. researchgate.net The use of artificial intelligence (AI) in this process can further enhance the speed and accuracy of identifying lead compounds. boehringer-ingelheim.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloropyridine-3,4-dicarbonitrile, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves chlorination and nitrilation of pyridine precursors. Key steps include:

- Chlorination : Reaction of pyridine derivatives with chlorine donors (e.g., POCl₃) under controlled temperature (60–80°C) to introduce the chlorine substituent.

- Nitrilation : Cyanide substitution at the 3- and 4-positions using NaCN or CuCN in polar aprotic solvents (e.g., DMF) under reflux .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., excess cyanide source) and solvent choice (e.g., DMF for high dielectric constant) to minimize by-products like dechlorinated intermediates .

Q. How can 2-Chloropyridine-3,4-dicarbonitrile be characterized using spectroscopic and analytical techniques?

- Spectroscopic Methods :

- IR Spectroscopy : Identify nitrile (-CN) stretches at ~2235 cm⁻¹ and C-Cl vibrations at ~781 cm⁻¹ .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.54–7.00 ppm; ¹³C NMR confirms nitrile carbons at ~118 ppm and aromatic carbons adjacent to chlorine at ~119 ppm .

- Elemental Analysis : Compare experimental C/H/N percentages (e.g., C: 48.50%, H: 1.30%, N: 14.10%) with calculated values to assess purity. Discrepancies >0.3% indicate impurities requiring column chromatography .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of 2-Chloropyridine-3,4-dicarbonitrile, and what challenges arise during refinement?

- Crystallography Workflow :

- Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to reduce thermal motion artifacts .

- Refinement : Employ SHELXL-2018 for structure solution. For orthorhombic systems (e.g., space group Pbca), refine anisotropic displacement parameters for non-H atoms. Address twinning or disorder using the TWIN/BASF commands in SHELX .

- Challenges : Weak diffraction due to small crystal size or solvent inclusion. Mitigate via repeated recrystallization from ethanol/water mixtures .

Q. How should researchers analyze contradictions in spectroscopic or elemental data across studies?

- Case Study : Elemental analysis discrepancies (e.g., experimental vs. calculated C: 48.50% vs. 48.56%) may arise from:

- Solvent Traces : Residual DMF in the product alters H/N ratios. Use high-vacuum drying (24 hrs, 60°C) .

- Isomeric By-products : Chlorine positional isomers (e.g., 3-chloro vs. 4-chloro) yield overlapping NMR signals. Confirm purity via HPLC with a C18 column (ACN/H₂O mobile phase) .

Q. What strategies enable selective functionalization of 2-Chloropyridine-3,4-dicarbonitrile for novel derivatives?

- Functionalization Pathways :

- Nucleophilic Substitution : Replace chlorine with amines (e.g., benzylamine) in THF at 0°C to retain nitrile groups .

- Cyano Group Reactivity : Hydrolyze nitriles to amides using H₂SO₄/H₂O (1:1) at 100°C. Monitor pH to prevent over-hydrolysis to carboxylic acids .

- Challenges : Competing reactions at nitrile vs. chloro sites. Use DFT calculations (e.g., Gaussian 16) to predict reactive sites via Fukui indices .

Q. How can computational modeling predict the electronic properties of 2-Chloropyridine-3,4-dicarbonitrile?

- Computational Methods :

- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of -Cl and -CN groups .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic regions for reaction planning .

- Validation : Compare computed IR spectra (e.g., nitrile stretches) with experimental data to refine basis sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.